N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(2-methoxybenzyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-27-18-10-6-5-7-15(18)13-22-19(24)20(25)23-14-21(26,17-11-12-17)16-8-3-2-4-9-16/h2-10,17,26H,11-14H2,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSFDZKVNLECDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(2-methoxybenzyl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Cyclopropyl group : Contributes to the compound's three-dimensional shape and may influence binding to biological targets.
- Hydroxy group : Potentially enhances solubility and reactivity.
- Oxalamide backbone : Known for its ability to form hydrogen bonds, which can be crucial for interactions with biological macromolecules.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity. This could lead to alterations in metabolic pathways associated with disease processes.
- Receptor Modulation : It may bind to various receptors, affecting signal transduction pathways that are critical in cellular responses.
- Alkylation Activity : Similar compounds have demonstrated alkylating properties, which can be leveraged in cancer therapy by interfering with DNA replication in tumor cells.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of oxalamide derivatives. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation:
These results suggest that this compound may also exhibit similar anticancer effects, warranting further investigation.
Anti-inflammatory Effects
Oxalamides have been reported to modulate inflammatory pathways, which is critical in conditions such as arthritis and other inflammatory diseases. The specific interactions of this compound with inflammatory mediators could provide therapeutic benefits.
Case Studies
- In Vitro Studies : A study investigated the cytotoxic effects of various oxalamides on human cancer cell lines. The results indicated that compounds with similar functional groups exhibited significant cytotoxicity, suggesting a potential role for this compound in cancer therapy .
- Mechanistic Insights : Research into the mechanism of action revealed that related compounds could induce apoptosis in cancer cells through the activation of caspase pathways, an essential process for programmed cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
Key Observations :
- Hydrophilic Groups : The hydroxy group in the target compound and S336’s pyridyl-ethyl moiety improve water solubility, critical for oral bioavailability.
- Aromatic Substitutents : Methoxybenzyl groups (target, S336) enhance receptor binding in flavor applications, while chlorophenyl (Compound 13) and thiazole groups target viral proteins.
- Metabolic Stability : Cyclopropyl groups (target) are less prone to oxidative metabolism compared to linear alkyl chains (e.g., S336’s ethyl group) .
Flavor Enhancement
- S336: Widely used to replace monosodium glutamate (MSG) in sauces and snacks. Activates hTAS1R1/hTAS1R3 umami receptors with high potency (EC50 ~1 µM) .
Antiviral Activity
Key Observations :
Structure–Activity Relationships (SAR)
- N1 Substituents : Bulky groups (e.g., adamantyl in –8) reduce solubility but improve target binding. The target’s cyclopropyl-hydroxy-phenyl balances bulk and hydrophilicity.
- N2 Substituents : Aromatic groups (e.g., 2-methoxybenzyl in the target, pyridyl-ethyl in S336) are critical for receptor engagement.
- Metabolic Hotspots : Hydroxy groups (target, Compound 13) are sites for glucuronidation, while methoxy groups (S336) undergo demethylation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(2-methoxybenzyl)oxalamide, and how do reaction conditions influence yield and purity?
- Methodology :
- Stepwise synthesis : Begin with preparation of intermediates (e.g., 2-cyclopropyl-2-hydroxy-2-phenylethylamine and 2-methoxybenzylamine) via nucleophilic substitution or reductive amination. Coupling these intermediates with oxalyl chloride under inert conditions (N₂ atmosphere) at 0–5°C to form the oxalamide core .
- Critical parameters : Temperature control (<10°C) prevents side reactions like hydrolysis. Use of coupling agents (e.g., HATU or DCC) improves amide bond formation efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
- Analytical validation : Confirm structure via ¹H/¹³C NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) and LC-MS (e.g., [M+H]+ = 425.2) .
Q. How can researchers characterize the compound’s solubility and stability in different solvents for in vitro assays?
- Methodology :
- Solubility profiling : Test in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy (λ = 254 nm). For example, solubility in DMSO is typically >50 mg/mL, while aqueous solubility is <0.1 mg/mL due to hydrophobic cyclopropyl and phenyl groups .
- Stability studies : Incubate at 25°C and 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase). Stability in DMSO is >90% at 24 hours, but aqueous solutions degrade rapidly (~30% at 6 hours) .
Q. What preliminary biological assays are recommended to evaluate its activity against enzyme targets or cellular pathways?
- Methodology :
- Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorescence-based assays (e.g., FRET). IC₅₀ values for structurally similar oxalamides range from 0.5–10 µM .
- Cellular assays : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assay. Compare with control compounds like cisplatin. EC₅₀ values may vary due to steric hindrance from the cyclopropyl group .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?
- Methodology :
- Pharmacokinetic analysis : Measure plasma stability (e.g., mouse models) and tissue distribution via LC-MS/MS. Poor oral bioavailability (<10%) in similar oxalamides suggests need for prodrug formulations .
- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites. For example, hydroxylation at the cyclopropyl ring may reduce activity .
Q. What computational strategies are effective for predicting binding modes to biological targets (e.g., GPCRs or kinases)?
- Methodology :
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB ID: 3POZ for EGFR). The methoxybenzyl group shows π-π stacking with tyrosine residues, while the cyclopropyl group may occupy hydrophobic pockets .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable ligand-protein interactions .
Q. How does structural modification (e.g., replacing cyclopropyl with larger substituents) impact potency and selectivity?
- Methodology :
- SAR studies : Synthesize analogs (e.g., cyclobutyl or tert-butyl derivatives) and compare IC₅₀ values. Bulkier groups reduce kinase inhibition (e.g., IC₅₀ increases from 1.2 µM to >50 µM) but improve selectivity for specific isoforms .
- Thermodynamic profiling : Use isothermal titration calorimetry (ITC) to measure binding entropy/enthalpy. Hydrophobic substituents enhance ΔH but reduce solubility .
Key Research Recommendations
- Prioritize prodrug development to address poor aqueous solubility and bioavailability.
- Explore cocrystallization with cyclodextrins to enhance stability in physiological conditions .
- Validate off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler™) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
